Cas no 938025-50-4 (3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one)

3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one structure
938025-50-4 structure
商品名:3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one
CAS番号:938025-50-4
MF:C22H21NO6
メガワット:395.405246496201
CID:6400167
PubChem ID:8741327

3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one
    • F3248-0471
    • AKOS002317079
    • SR-01000918413
    • 3-(3,4-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
    • 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
    • Z359420360
    • VU0607222-1
    • 938025-50-4
    • SR-01000918413-1
    • 3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
    • 4H-Furo[3,2-c][1]benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-
    • インチ: 1S/C22H21NO6/c1-25-11-10-23-21-18(13-8-9-16(26-2)17(12-13)27-3)19-20(29-21)14-6-4-5-7-15(14)28-22(19)24/h4-9,12,23H,10-11H2,1-3H3
    • InChIKey: YHWKKHREESAJHG-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=CC=C2C2OC(NCCOC)=C(C3=CC=C(OC)C(OC)=C3)C1=2

計算された属性

  • せいみつぶんしりょう: 395.13688739g/mol
  • どういたいしつりょう: 395.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 559
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 1.281±0.06 g/cm3(Predicted)
  • ふってん: 608.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 0.77±0.20(Predicted)

3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3248-0471-5mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F3248-0471-30mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F3248-0471-50mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F3248-0471-10mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3248-0471-2μmol
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F3248-0471-3mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3248-0471-4mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3248-0471-10μmol
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3248-0471-1mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3248-0471-25mg
3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
938025-50-4 90%+
25mg
$109.0 2023-07-28

3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one 関連文献

3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-oneに関する追加情報

3-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo[3,2-c]chromen-4-one: A Comprehensive Overview

The compound with CAS No. 938025-50-4, known as 3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo[3,2-c]chromen-4-one, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a fused benzene and gamma-pyrone ring system. The presence of a furo[3,2-c]chromen skeleton in this molecule suggests its potential as a bioactive agent due to the inherent properties of chromones, which are known for their antioxidant, anti-inflammatory, and anticancer activities.

The furo[3,2-c]chromen core of this compound is further substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 2-methoxyethylamino group at the 2-position. These substituents significantly influence the molecule's pharmacokinetic properties, solubility, and bioavailability. The methoxy groups are known to enhance the lipophilicity of the molecule, which may improve its absorption across biological membranes. Additionally, the amino group at position 2 could potentially act as a site for further functionalization or interaction with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of furo[3,2-c]chromen derivatives in anticancer drug development. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain chromone derivatives exhibit selective cytotoxicity against cancer cells by targeting specific oncogenic pathways. The dimethoxyphenyl substituent in this compound may contribute to its ability to modulate these pathways due to its electron-donating properties, which can enhance the molecule's interaction with target proteins.

Another area of interest for this compound is its potential role in neuroprotection. The methoxyethylamino group has been shown in preclinical models to possess anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. A study in *Neuropharmacology* reported that similar compounds reduced neuroinflammation by inhibiting key inflammatory mediators like COX-2 and NF-kB.

From a synthetic perspective, the construction of this compound involves a multi-step synthesis strategy that typically includes coupling reactions and cyclization processes. The synthesis begins with the preparation of the chromone skeleton followed by the introduction of substituents at specific positions. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of such complex molecules while maintaining high yields and purity.

In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of this compound. These methods provide critical insights into the molecular integrity and stereochemistry of the compound, ensuring its suitability for pharmacological studies.

Looking ahead, ongoing research is focused on optimizing the furo[3,2-c]chromen derivatives for improved pharmacokinetic profiles and efficacy. Computational modeling approaches are being utilized to predict binding affinities to potential drug targets and guide further structural modifications. Additionally, efforts are underway to explore the scalability of synthesis processes for large-scale production if clinical trials prove successful.

In conclusion, 3-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo[3,2-c]chromen-4-one represents a promising candidate in drug discovery due to its unique structural features and potential therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for innovative treatments across various therapeutic areas.

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